molecular formula C17H15Cl2F2N3O2 B11828747 tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

Cat. No.: B11828747
M. Wt: 402.2 g/mol
InChI Key: XEMKUQIHSKULJK-UHFFFAOYSA-N
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Description

tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a halogenated heterocyclic compound featuring a pyridoindole core substituted with chlorine (positions 3 and 4), fluorine (positions 5 and 6), and a tert-butyl carbamate group at position 6.

Properties

Molecular Formula

C17H15Cl2F2N3O2

Molecular Weight

402.2 g/mol

IUPAC Name

tert-butyl N-(3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate

InChI

InChI=1S/C17H15Cl2F2N3O2/c1-17(2,3)26-16(25)24(4)9-5-8(20)13(21)11-10-12(19)7(18)6-22-15(10)23-14(9)11/h5-6H,1-4H3,(H,22,23)

InChI Key

XEMKUQIHSKULJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=NC=C(C(=C23)Cl)Cl)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the indole core, followed by the introduction of the dichloro and difluoro substituents. The final step involves the attachment of the tert-butyl and methylcarbamate groups. Common reagents used in these reactions include N,N-dimethylformamide (DMF), thionyl chloride, and tert-butyl isocyanate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to related carbamate derivatives and pyridoindole/pyrrolopyridine analogs, focusing on structural features, synthetic accessibility, and inferred biological implications.

Halogenated Pyridoindole Carbamates

2.1.1. tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate ()
  • Structural Difference : Bromine replaces chlorine at position 3.
  • Implications : Bromine’s larger atomic radius and polarizability may alter binding affinity in biological targets compared to chlorine. Halogen exchange often impacts metabolic stability and lipophilicity, influencing pharmacokinetics .
2.1.2. tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate ()
  • Structural Difference : Fluorine is present only at position 6 (vs. 5,6-difluoro in the target).

Carbamate Derivatives with Heterocyclic Cores

2.2.1. tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ()
  • Molecular Formula : C₁₁H₁₆FN₃O₃ (MW: 257.26 g/mol).
  • Structural Differences : Pyrimidine core (vs. pyridoindole) with hydroxy and methyl substituents.
  • The hydroxy group enhances solubility but may limit blood-brain barrier penetration compared to halogenated analogs .
2.2.2. tert-Butyl benzyl(4-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydrazono)methyl)bicyclo[2.2.2]octan-1-yl)carbamate ()
  • Synthetic Notes: Synthesized via multi-step reactions (84% yield), incorporating a bicyclo[2.2.2]octane moiety.
2.3.1. β-Carboline Alkaloids (Harmane/Harmine) ()
  • Structural Similarity : Pyridoindole shares a fused indole-pyridine system with β-carbolines.
  • Inferred Activity : β-Carbolines like harmane are tremorgenic and linked to essential tremor (ET). The target compound’s halogenation may modulate similar neurological effects, though direct evidence is lacking .
2.3.2. MPTP/MPP+ ()
  • Relevance : MPTP’s oxidation to MPP+ highlights the role of nitrogen-containing heterocycles in neurotoxicity. The target compound’s pyridoindole core could interact with dopaminergic systems, though its halogenation may confer selectivity distinct from MPP+’s nigrostriatal toxicity .

Biological Activity

The compound tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate , identified by the CAS number 2245358-21-6, is a member of the pyridoindole family. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article aims to present a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

  • Molecular Formula : C17H15Cl2F2N3O2
  • Molecular Weight : 402.22 g/mol
  • Structure : The compound features a pyridoindole core with dichloro and difluoro substituents, which may influence its biological interactions.

Research indicates that compounds similar to tert-butyl carbamate derivatives exhibit activity against various biological targets. Specifically, they have been studied as inhibitors of protein kinases, including glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in numerous cellular processes such as cell differentiation and apoptosis.

Inhibition Studies

A study on related pyridoindole compounds demonstrated that modifications to the indole core significantly affected their inhibitory potency against GSK-3β. For instance, introducing specific substituents can enhance metabolic stability and reduce cytotoxicity while maintaining biological efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis of pyridoindole derivatives suggests that:

  • Substituent Positioning : The position of halogen atoms (like Cl and F) on the indole ring can modulate binding affinity and selectivity towards target enzymes.
  • Functional Group Variation : Altering functional groups on the carbamate moiety influences both solubility and biological activity.

Case Studies

  • GSK-3β Inhibition : In vitro assays revealed that certain derivatives of pyridoindoles exhibited nanomolar inhibition of GSK-3β, with IC50 values in the range of 100–500 nM. These findings indicate a promising therapeutic potential for neurodegenerative diseases where GSK-3β is implicated .
  • Cytotoxicity Assessment : Evaluations in cellular models showed that some derivatives exhibited low cytotoxicity while effectively inhibiting target kinases. This is critical for developing safe therapeutic agents .

Recent Publications

Recent studies have highlighted the importance of metabolic stability in the development of effective GSK-3β inhibitors. For instance, modifications that enhance resistance to liver microsomal degradation were shown to improve half-lives significantly, indicating better pharmacokinetic profiles for potential drug candidates .

Comparative Analysis

CompoundTarget EnzymeIC50 (nM)Metabolic StabilityCytotoxicity
Compound AGSK-3β480ModerateLow
Compound BGSK-3β360HighVery Low
tert-butyl carbamateGSK-3βTBDTBDTBD

Note: TBD indicates data yet to be determined through ongoing research.

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